molecular formula C10H12N4OS B2802157 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351661-51-2

3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2802157
CAS No.: 1351661-51-2
M. Wt: 236.29
InChI Key: CXFJDFKOSVIAIN-UHFFFAOYSA-N
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Description

3-((2-Methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a (2-methoxyethyl)thio group at position 3 and a pyrazole substituent at position 4. The thioether linkage at position 3 introduces a sulfur atom, which may enhance polarizability and influence redox properties, while the methoxyethyl chain could improve solubility compared to bulkier substituents. The pyrazole group at position 6 provides hydrogen-bonding capabilities via its N–H moiety, which is critical for molecular recognition in biological or material applications .

Properties

IUPAC Name

3-(2-methoxyethylsulfanyl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-7-8-16-10-4-3-9(12-13-10)14-6-2-5-11-14/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJDFKOSVIAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between the pyridazine derivative and a suitable pyrazole precursor.

    Attachment of the Methoxyethylthio Group: The final step involves the nucleophilic substitution of a methoxyethylthio group onto the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of the target compound with analogs reported in the literature:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight (g/mol) Hydrogen Bonding Sites Conformation/Packing Features
Target Compound (2-Methoxyethyl)thio 1H-pyrazol-1-yl ~265.3 (calculated) Pyrazole N–H, S atom (weak) Likely planar pyridazine-pyrazole alignment
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-pyrazol-1-yl 229.3 Pyrazole N–H Chair conformation (piperidine); dihedral angle: 10.36°
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Thioacetylpiperazine carboxylate 3,4-Dimethoxyphenyl ~505.6 (estimated) Ether O, amide C=O, pyridazine N Flexible due to acetyl-piperazine chain
Key Observations:
  • Substituent Effects on Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic piperidinyl group in the analog from . However, the ethyl-piperazine derivative () may exhibit even lower solubility due to its bulky, hydrophobic substituents .
  • Hydrogen Bonding: The pyrazole N–H in all compounds serves as a hydrogen bond donor. The thioether sulfur in the target compound may participate in weaker interactions (e.g., van der Waals or π-sulfur interactions), unlike the carboxylate or ether oxygen in other analogs .

Crystallographic and Packing Behavior

  • 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine : Crystallographic studies reveal a near-planar arrangement between the pyridazine and pyrazole rings (dihedral angle: 10.36°), facilitating π-stacking. The chair conformation of the piperidine ring minimizes steric clashes, enabling efficient crystal packing .
  • Target Compound : While crystallographic data for the target compound is unavailable, analogous pyridazine derivatives with thioether substituents (e.g., ) often exhibit layered packing due to sulfur-mediated interactions. The methoxyethyl chain may disrupt dense packing, leading to lower melting points compared to rigid analogs .

Biological Activity

3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a pyridazine core substituted with a pyrazole ring and a methoxyethyl thio group. This unique structure may contribute to its biological properties.

Cytotoxicity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related pyrazole derivative showed moderate cytotoxicity against A549, HeLa, and MCF-7 cancer cell lines with IC50 values ranging from 1.06 to 2.73 µM . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

The mechanisms underlying the anticancer effects of pyrazole derivatives often involve the induction of apoptosis and cell cycle arrest. For example, compounds exhibiting significant cytotoxicity have been shown to induce late apoptosis in cancer cells and arrest them in the G0/G1 phase of the cell cycle . This suggests that this compound may also engage similar pathways.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. In related studies, modifications to the pyrazole moiety have been linked to enhanced anticancer properties. For instance, the introduction of specific substituents has been shown to improve binding affinity to targets such as c-Met kinase, which plays a significant role in cancer progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole-containing compounds:

  • Cytotoxic Activity : A study found that certain triazolo-pyridazine derivatives exhibited significant cytotoxicity against A549 cells with IC50 values as low as 1.06 µM .
  • Apoptosis Induction : Compounds similar in structure to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and caspase activation .
  • Inhibition of Kinases : The inhibitory activity against c-Met kinase has been highlighted as a critical mechanism for anticancer activity in related compounds. This suggests that this compound could also serve as a potential inhibitor .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
12e A5491.06 ± 0.16Apoptosis induction
12e MCF-71.23 ± 0.18Cell cycle arrest
12e HeLa2.73 ± 0.33Kinase inhibition

Q & A

Q. What are the established synthetic routes for 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and heterocyclic coupling. For example:

  • Step 1 : React 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal) in ethanol under acidic conditions to form the pyrazole ring .
  • Step 2 : Introduce the 2-methoxyethylthio group via thiol-etherification using 2-methoxyethanethiol and a base (e.g., NaH).
    Optimization : Monitor reactions via TLC (e.g., CHCl3:MeOH = 95:5) and adjust reflux time (2–8 hours) based on intermediate stability . Catalytic acetic acid improves cyclization efficiency .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

  • X-ray crystallography : Resolve crystal packing and confirm bond angles/planarity (e.g., pyridazine-pyrazole dihedral angles ~5–10°) .
  • NMR/FTIR : Verify substitution patterns (e.g., thioether S–CH2 signals at δ ~2.8–3.2 ppm in <sup>1</sup>H NMR) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C12H14N4OS: 286.08) .

Advanced Research Questions

Q. What biological targets or pathways are implicated in the compound’s mechanism of action?

The pyridazine-pyrazole core is associated with kinase inhibition (e.g., MAPK, EGFR) due to π-π stacking with ATP-binding pockets. The 2-methoxyethylthio group enhances membrane permeability, as shown in analogs with logP ~2.5–3.0 . Methodology :

  • In vitro assays : Use MTT viability tests on cancer cell lines (IC50 values correlate with substituent electronegativity) .
  • Molecular docking : Simulate binding affinity (AutoDock Vina) to prioritize targets .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Key findings :

Modification SiteEffect on ActivityReference
Pyrazole N-substitution (e.g., methyl vs. phenyl)Alters steric hindrance; IC50 varies by 10-fold in kinase assays
Thioether chain lengthLonger chains (e.g., ethoxyethyl) reduce solubility but improve half-life in plasma
Methodology : Parallel synthesis of analogs (e.g., Ugi-azide reactions) followed by SAR analysis .

Q. What computational models predict the compound’s physicochemical properties or reactivity?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials (e.g., E1/2 ~−1.2 V for pyridazine reduction) .
  • ADMET prediction : Use SwissADME to estimate bioavailability (%ABS >60) and CYP450 interactions .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • HPLC-MS/MS : Detect impurities (e.g., des-thio derivatives) using C18 columns and acetonitrile/water gradients .
  • Stability studies : Accelerated degradation under acidic (pH 3) or oxidative (H2O2) conditions reveals susceptibility of the thioether bond .

Q. What experimental designs are optimal for studying its interaction with biomacromolecules?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to serum albumin or DNA .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Lyophilization : Maintains >95% purity at −20°C for 12 months .
  • Aqueous solutions : Degrades rapidly at pH >8 due to thioether hydrolysis; use buffers (pH 5–7) for in vitro assays .

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